molecular formula C22H21N5O3S3 B12696756 Benzenesulfonic acid, 4-((((2-methoxyphenyl)amino)thioxomethyl)amino)-3-methyl-, 2-(2-benzothiazolyl)hydrazide CAS No. 116854-93-4

Benzenesulfonic acid, 4-((((2-methoxyphenyl)amino)thioxomethyl)amino)-3-methyl-, 2-(2-benzothiazolyl)hydrazide

Cat. No.: B12696756
CAS No.: 116854-93-4
M. Wt: 499.6 g/mol
InChI Key: JXVROHOBSNCFND-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Benzenesulfonic acid, 4-((((2-methoxyphenyl)amino)thioxomethyl)amino)-3-methyl-, 2-(2-benzothiazolyl)hydrazide involves multiple steps. One common synthetic route includes the reaction of 2-methoxyphenyl isocyanate with appropriate amines under controlled conditions . The reaction conditions typically involve refluxing in an organic solvent such as dichloromethane or toluene. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzenesulfonic acid, 4-((((2-methoxyphenyl)amino)thioxomethyl)amino)-3-methyl-, 2-(2-benzothiazolyl)hydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to Benzenesulfonic acid, 4-((((2-methoxyphenyl)amino)thioxomethyl)amino)-3-methyl-, 2-(2-benzothiazolyl)hydrazide include other benzenesulfonic acid derivatives and benzothiazole-based compounds . These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities.

Properties

CAS No.

116854-93-4

Molecular Formula

C22H21N5O3S3

Molecular Weight

499.6 g/mol

IUPAC Name

1-[4-[(1,3-benzothiazol-2-ylamino)sulfamoyl]-2-methylphenyl]-3-(2-methoxyphenyl)thiourea

InChI

InChI=1S/C22H21N5O3S3/c1-14-13-15(33(28,29)27-26-22-25-18-8-4-6-10-20(18)32-22)11-12-16(14)23-21(31)24-17-7-3-5-9-19(17)30-2/h3-13,27H,1-2H3,(H,25,26)(H2,23,24,31)

InChI Key

JXVROHOBSNCFND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NNC2=NC3=CC=CC=C3S2)NC(=S)NC4=CC=CC=C4OC

Origin of Product

United States

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